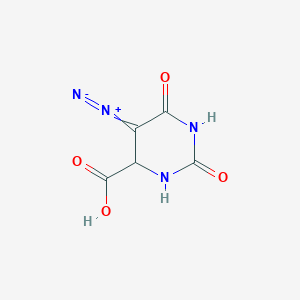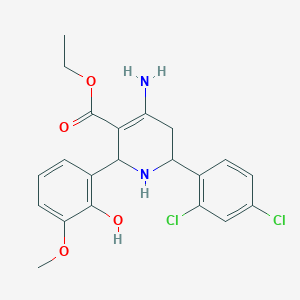
Ethyl 4-amino-2-(2,4-dichlorophenyl)-6-(2-hydroxy-3-methoxyphenyl)-1,2,3,6-tetrahydropyridine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-PYRIDINECARBOXYLICACID,4-AMINO-6-(2,4-DICHLOROPHENYL)-1,2,5,6-TETRAHYDRO-2-(2-HYDROXY-3-METHOXYPHENYL)-,ETHYL ESTER is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridine carboxylic acid core, substituted with amino, dichlorophenyl, hydroxy, and methoxy groups, making it a molecule of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include pyridine derivatives, chlorinated aromatic compounds, and phenolic compounds. Common synthetic routes could involve:
Nitration and Reduction: Introducing amino groups via nitration followed by reduction.
Friedel-Crafts Acylation: Adding aromatic substituents using Friedel-Crafts reactions.
Esterification: Forming the ethyl ester through esterification reactions.
Industrial Production Methods
Industrial production might scale up these laboratory methods, optimizing reaction conditions such as temperature, pressure, and catalysts to increase yield and purity. Continuous flow reactors and automated synthesis could be employed for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and amino groups.
Reduction: Reduction reactions could target the nitro groups if present in intermediates.
Substitution: Electrophilic and nucleophilic substitution reactions could modify the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules, serving as an intermediate in organic synthesis.
Biology
Biologically, it might be studied for its interactions with enzymes or receptors, potentially leading to the development of new pharmaceuticals.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Industrially, it might be used in the manufacture of dyes, agrochemicals, or other specialty chemicals.
Wirkmechanismus
The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes, receptors, or DNA, influencing biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-3-pyridinecarboxylic acid derivatives: These compounds share the pyridine carboxylic acid core and amino group.
Dichlorophenyl derivatives: Compounds with similar dichlorophenyl substitutions.
Hydroxy and methoxy phenyl derivatives: Molecules with similar phenolic substitutions.
Uniqueness
This compound’s uniqueness lies in its specific combination of functional groups, which could confer unique chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
CAS-Nummer |
59624-01-0 |
|---|---|
Molekularformel |
C21H22Cl2N2O4 |
Molekulargewicht |
437.3 g/mol |
IUPAC-Name |
ethyl 4-amino-2-(2,4-dichlorophenyl)-6-(2-hydroxy-3-methoxyphenyl)-1,2,3,6-tetrahydropyridine-5-carboxylate |
InChI |
InChI=1S/C21H22Cl2N2O4/c1-3-29-21(27)18-15(24)10-16(12-8-7-11(22)9-14(12)23)25-19(18)13-5-4-6-17(28-2)20(13)26/h4-9,16,19,25-26H,3,10,24H2,1-2H3 |
InChI-Schlüssel |
WQVORQGNCSXINN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(CC(NC1C2=C(C(=CC=C2)OC)O)C3=C(C=C(C=C3)Cl)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


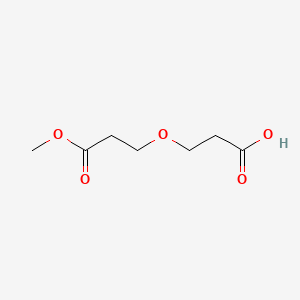
![6-Methylidene-8-oxabicyclo[3.3.1]nonan-7-one](/img/structure/B14013666.png)

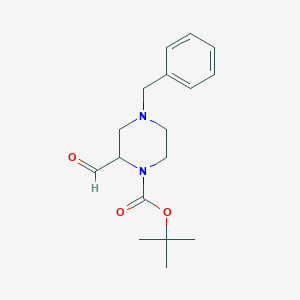
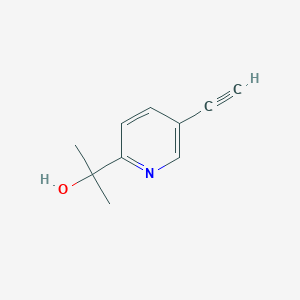
![4-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B14013682.png)
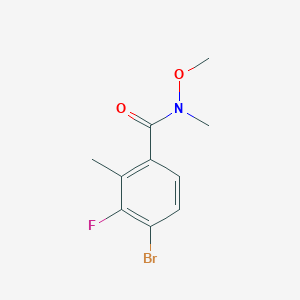
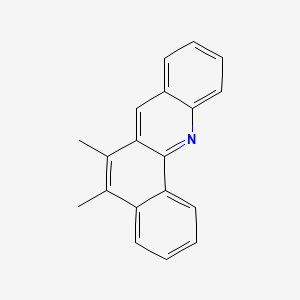
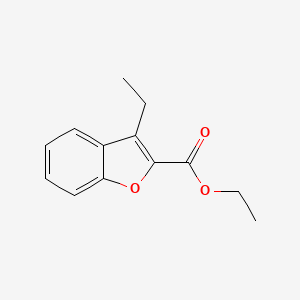
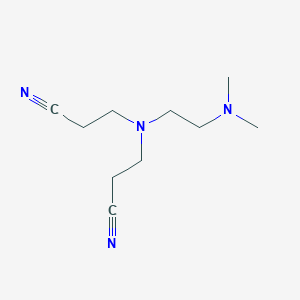
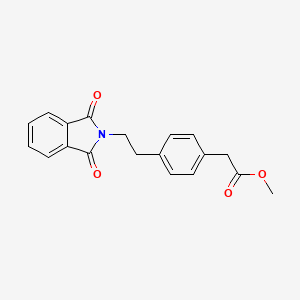

![Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[3.1.0]hex-2-ene-6-carboxylate](/img/structure/B14013726.png)
